molecular formula C27H40ClN5O4S B2865601 Protac linker 5

Protac linker 5

Numéro de catalogue: B2865601
Poids moléculaire: 566.2 g/mol
Clé InChI: HJICCZROGLAHNB-BIBCNAKVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules consisting of two ligands; an “anchor” to bind to an E3 ubiquitin ligase and a “warhead” to bind to a protein of interest, connected by a chemical linker . The length and composition of the linker play critical roles on the physicochemical properties and bioactivity of PROTACs .


Synthesis Analysis

The synthesis of PROTACs involves combining the POI ligands with piperazines containing a carbonyl group located from 1 to 6 methylene units of distance. These were synthesized through amidation reaction .


Molecular Structure Analysis

A PROTAC molecule can form a ternary structure for bringing the protein of interest to the vicinity of the E3 ligase . The PROTAC linker connects two functional heads: a ligand for E3 ligase recognition and a ligand for target protein recognition .


Chemical Reactions Analysis

The degradation of POI using PROTAC molecules is a catalytic process in which PROTACs can be dissociated once the target protein has been degraded and remain active and ready to target another protein .


Physical and Chemical Properties Analysis

PROTACs are heterobifunctional molecules and possess molecular weights in a significantly higher range than what is desired for optimal drug-like properties . The length and composition of the linker play critical roles on the physico-chemical properties and bioactivity of PROTACs .

Applications De Recherche Scientifique

PROTAC Database and Design Challenges

PROTAC technology has made substantial progress, with several PROTACs advancing into clinical trials. The design of effective PROTACs, which includes the selection of warheads, E3 ligands, and linkers, remains a significant challenge. The PROTAC-DB database was developed to promote the rational design of PROTACs by integrating structural information and experimental data, offering a valuable resource for researchers in the field (Gaoqi Weng et al., 2020).

Linker Effects on PROTAC Performance

The design of the linker connecting the target protein binder to the E3 ligase binder in PROTACs significantly affects their degradation efficiency, permeability, and cell toxicity. A study highlighted the use of a direct-to-biology approach to rapidly prepare and characterize a large number of linker analogs, providing insights into linker structure-activity relationships (Charles E. Hendrick et al., 2022).

Impact of Linker Composition

The composition and length of the PROTAC linker are critical for its physicochemical properties and bioactivity. Recent shifts towards more sophisticated functional linkers aim to enhance PROTAC bioactivity for therapeutic intervention, underscoring the importance of rational linker design (Robert I. Troup et al., 2020).

Novel Synthesis Methods for PROTACs

Innovative synthesis methods, such as solid-phase synthesis, have been developed for the efficient formation of PROTACs, including thalidomide-based chimeras. This approach simplifies PROTAC production, facilitating the exploration of different protein kinase inhibitors and their biological functionality (S. Krajcovicova et al., 2019).

Computational Approaches in PROTAC Design

Computational methods play a crucial role in evaluating the suitability of linkers for ternary complex formation in PROTACs. Structure-based computational techniques can help predict the efficacy of PROTACs, enabling more rational design and reducing the need for extensive trial and error (Nan Bai et al., 2021).

Mécanisme D'action

Target of Action

Protac Linker 5, like other Proteolysis Targeting Chimeras (PROTACs), is a heterobifunctional molecule designed to degrade disease-related target proteins . The primary targets of PROTACs are proteins that are important for tumorigenesis . These targets include transcription factors, kinases, and important epigenetic effectors from the bromodomain and histone deacetylase (HDAC) families .

Mode of Action

The mode of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . The PROTAC molecule binds to both the E3 ligase and the target protein, bringing them into close proximity . This proximity induces the ubiquitination of the target protein, marking it for degradation by the ubiquitin-proteasome system (UPS) .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system (UPS) . The UPS is a major pathway for intracellular protein degradation and maintenance of balance in vivo . The PROTAC recruits the E3 ligase to the target protein, causing the target protein to be polyubiquitinated . The ubiquitinated protein is then recognized and degraded by the proteasome in the cell .

Pharmacokinetics

The pharmacokinetics of this compound, like other PROTACs, is unique due to its event-driven pharmacology . A PROTAC molecule is capable of catalyzing the degradation of multiple target protein molecules . Due to this catalytic mode of action, PROTACs are required at significantly lower concentrations than traditional small molecule inhibitors .

Result of Action

The result of this compound’s action is the degradation of the target protein . This degradation inhibits the whole biological function of the target protein . PROTACs have been shown to be effective against a variety of diseases, including cancers, neurodegenerative diseases, and inflammations .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. Factors such as the expression levels of the E3 ligase and the target protein, the presence of deubiquitinase activity, and the rate of revival of protein synthesis can all impact the degradation efficiency of a PROTAC . Additionally, the design of the linker connecting the E3 ligase and the target protein is crucial for the efficient binding of PROTACs and the orientation of both proteins in the PROTAC-induced ternary complex .

Safety and Hazards

According to the Chemical Safety Data Sheet, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

In the next 20 years, PROTAC will develop in the following directions: Identify and clinically validate the target types that are more suitable for degradation technology; Expand the range of E3 ligase to achieve precision therapy .

Analyse Biochimique

Biochemical Properties

Protac Linker 5 plays a crucial role in the biochemical reactions involving PROTACs. It enables the formation of a ternary complex between the protein of interest, the PROTAC, and the E3 ligase . This complex formation is essential for the subsequent ubiquitination and degradation of the target protein . The nature of these interactions is largely determined by the specific properties of this compound, including its length, flexibility, and chemical composition .

Cellular Effects

This compound influences various cellular processes by enabling the targeted degradation of specific proteins. By facilitating the formation of the ternary complex, it allows the PROTAC to recruit the E3 ligase to the protein of interest, leading to its ubiquitination and subsequent degradation . This process can impact cell signaling pathways, gene expression, and cellular metabolism, depending on the function of the degraded protein .

Molecular Mechanism

The molecular mechanism of action of this compound involves facilitating the formation of a ternary complex that leads to the degradation of the target protein . The linker binds to both the protein of interest and the E3 ligase, bringing them into close proximity. This allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings may vary depending on factors such as the stability of the PROTAC, the degradation rate of the target protein, and the long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Higher doses may lead to more extensive protein degradation, but could also potentially result in toxic or adverse effects .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome system, a major metabolic pathway in cells . It interacts with various enzymes in this pathway, including E3 ligases, and can influence metabolic flux and metabolite levels depending on the specific target protein being degraded .

Transport and Distribution

This compound is distributed within cells as part of the PROTAC molecule. Its distribution can be influenced by various factors, including the specific transporters or binding proteins it interacts with .

Subcellular Localization

The subcellular localization of this compound is determined by the localization of the PROTAC molecule. Depending on the target protein and the E3 ligase, the PROTAC may be localized to specific compartments or organelles within the cell .

Propriétés

IUPAC Name

(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N5O4S.ClH/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28;/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34);1H/t20-,21+,24-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJICCZROGLAHNB-BIBCNAKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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